

Application Notes and Protocols: Telaglenastat (CB-839) in Mouse Xenograft Models

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Compound of Interest

Compound Name: GMA-839

Cat. No.: B1671973

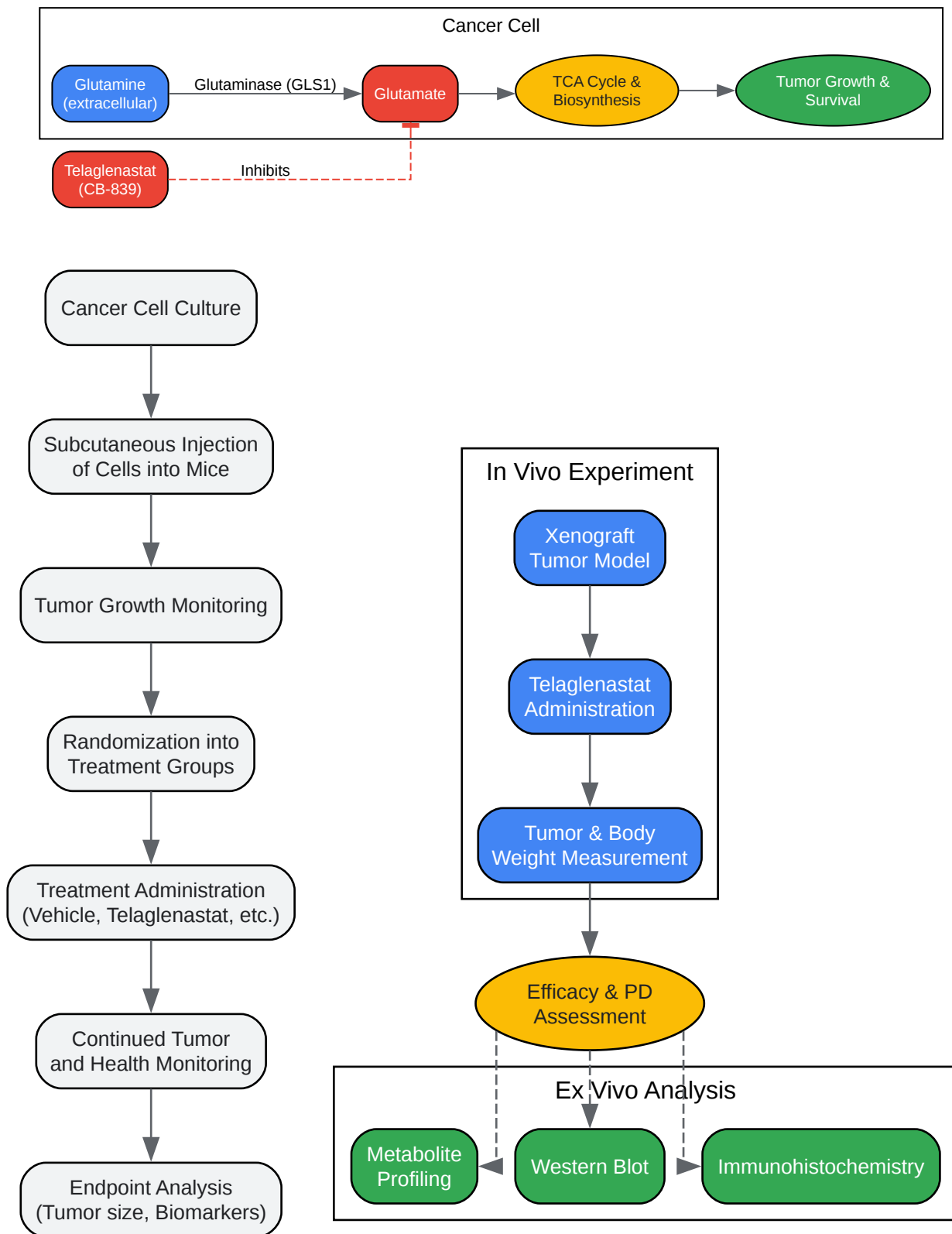
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These application notes provide a comprehensive overview of the dosage and administration of Telaglenastat (CB-839), a first-in-class, selective, and orally bioavailable glutaminase 1 (GLS1) inhibitor, in various mouse xenograft models. The protocols outlined below are synthesized from preclinical studies and are intended to guide researchers in designing their own in vivo experiments.

Mechanism of Action

Telaglenastat is an investigational drug that targets cancer cell metabolism.[1][2] Many cancer cells are highly dependent on the amino acid glutamine as a key nutrient for energy production and the synthesis of essential molecules needed for rapid growth.[2][3] Telaglenastat works by inhibiting glutaminase, a critical enzyme that converts glutamine to glutamate.[4] This blockade of glutamine utilization disrupts the tricarboxylic acid (TCA) cycle, hinders the production of building blocks for macromolecules, and ultimately impairs the proliferation and survival of cancer cells.[3][4] Preclinical studies have demonstrated that Telaglenastat can have both cytostatic (inhibiting cell growth) and cytotoxic (killing cancer cells) effects in various tumor models.[5]



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